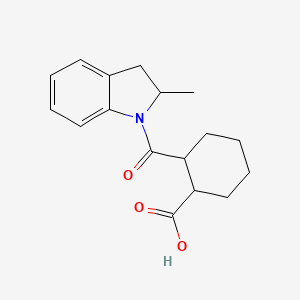

2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-11-10-12-6-2-5-9-15(12)18(11)16(19)13-7-3-4-8-14(13)17(20)21/h2,5-6,9,11,13-14H,3-4,7-8,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCKPUAXLIGPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3CCCCC3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole derivative.

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can affect cellular pathways and biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs with Indole Derivatives

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)

- Structural Differences : Chlorine substitution at the 7-position and a methyl group at the 3-position of the indole ring.

- Functional Impact : The electron-withdrawing chlorine substituent enhances electrophilic reactivity compared to the unsubstituted indole in the target compound. This may influence catalytic activity, as seen in studies where indole-2-carboxylic acid derivatives participate in alkyne addition reactions under specific conditions (Table 1, 68% conversion at 60°C) .

2,3-Dihydro-1H-Isoindole-1-Carboxylic Acid (CAS: 66938-02-1)

- Structural Differences : Isoindole (benzannulated at positions 1 and 3) versus dihydroindole (benzannulated at positions 2 and 3) in the target compound.

- High purity (>98%) is noted for this analog, suggesting robust synthetic protocols, whereas the target compound’s discontinuation may reflect synthesis challenges .

Cyclohexane-1-Carboxylic Acid Derivatives

2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid (CAS: 6341-17-9)

- Structural Differences : A fluorenyl carbamoyl group replaces the indole-carbonyl moiety.

- Functional Impact: The bulky bromo-fluorenyl group introduces steric hindrance, likely reducing solubility and altering binding affinities compared to the planar indole system in the target compound. The molecular weight (C21H18BrNO4, ~436.3 g/mol) is significantly higher than the target compound’s (~329.4 g/mol), affecting pharmacokinetic properties .

2-[[(2-Hydroxyethyl)methylamino]carbonyl]cyclohexane-1-carboxylic Acid (CAS: 918306-39-5)

- Structural Differences : A hydroxyethyl-methylamine substituent replaces the dihydroindole group.

- Functional Impact : The polar hydroxyethyl group enhances water solubility, a critical advantage over the hydrophobic indole system in the target compound. This derivative may exhibit improved bioavailability in drug delivery applications .

Reactivity and Catalytic Performance

While direct catalytic data for the target compound are unavailable, indole-2-carboxylic acid (Table 1) demonstrates moderate conversion rates (43–68%) in alkyne addition reactions under varying conditions (40–60°C, 9–24 hours).

Biological Activity

2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid (CAS Number: 1052596-68-5) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C17H21NO3

- Molecular Weight : 287.35 g/mol

- Structure : The compound features an indole moiety linked to a cyclohexane carboxylic acid, which may contribute to its biological activity.

The indole structure is known for its role in various biological processes, particularly in the modulation of enzymatic activity. Research indicates that compounds with indole derivatives can interact with metal ions and proteins, influencing their function. For example, studies on related indole-based compounds have shown that they can chelate metal ions within active sites of enzymes, which is crucial for their inhibitory effects on targets like HIV integrase .

Antiviral Activity

Recent studies have explored the antiviral potential of indole derivatives. In particular, the indole nucleus has been found to inhibit the strand transfer activity of HIV-1 integrase. For instance, derivatives similar to this compound have demonstrated IC50 values ranging from 3.11 µM to 32.37 µM against integrase, indicating strong antiviral properties .

Anticancer Activity

Indole derivatives have also been evaluated for their anticancer effects. The presence of a carboxylic acid group is often associated with enhanced cytotoxicity in various cancer cell lines. In one study, indole compounds exhibited significant growth inhibition in human glioblastoma and melanoma cells, with IC50 values showing promising activity compared to standard chemotherapeutics .

Case Study 1: HIV Integrase Inhibition

A study focused on optimizing indole-2-carboxylic acid derivatives found that modifications at specific positions significantly enhanced their inhibitory activity against HIV integrase. The best-performing compound exhibited an IC50 value of 3.11 µM, demonstrating the potential for developing effective antiviral agents based on this scaffold .

Case Study 2: Anticancer Efficacy

Research into thiazole-linked indoles revealed that structural modifications could lead to improved anticancer activity. Compounds similar in structure to this compound were tested against various cancer cell lines, showing significant cytotoxic effects and highlighting the importance of functional groups in enhancing biological activity .

Data Tables

| Compound | Target | IC50 (µM) | Activity |

|---|---|---|---|

| Indole Derivative A | HIV Integrase | 3.11 | Strong Inhibitor |

| Indole Derivative B | Cancer Cell Lines | <10 | High Cytotoxicity |

| Indole Derivative C | Cancer Cell Lines | 15.70 | Moderate Activity |

Q & A

(Basic) What are the recommended synthetic routes for 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid?

The synthesis typically involves coupling the indole derivative with the cyclohexane-1-carboxylic acid moiety. A common approach employs carbodiimide-based coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in a DCM/DMF solvent mixture (3:1 v/v) at room temperature for 16 hours. Stoichiometric ratios (1.1 equiv of the indole component) and inert conditions are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .

(Basic) Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclohexane ring conformation (chair vs. boat) and substitution pattern of the indole moiety.

- IR Spectroscopy : Validates the presence of carbonyl (amide C=O at ~1650–1700 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Provides molecular weight confirmation and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities using programs like SHELXL for refinement. Hydrogen-bonding networks and π-π interactions are analyzed via PLATON .

(Advanced) How can discrepancies between computational (DFT) models and experimental crystallographic data be resolved?

Discrepancies often arise from dynamic effects (e.g., solvent interactions, conformational flexibility). To address this:

- Refine high-resolution X-ray data using SHELXL with anisotropic displacement parameters.

- Validate computational models (e.g., DFT-optimized geometries) against experimental bond lengths/angles.

- Perform QM/MM simulations to account for solid-state packing effects.

- Check for disorder in the crystal lattice and apply TWIN or SUMP commands in SHELXL for twinned data .

(Advanced) What strategies enhance enantiomeric purity during synthesis?

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (1R,2S)-configured cyclohexane derivatives).

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for kinetic resolution.

- Analytical Monitoring : Measure enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) or ¹H NMR with chiral shift reagents.

- Crystallization-Induced Dynamic Resolution : Exploit differences in solubility between enantiomers during recrystallization .

(Basic) How is the crystal structure determined using SHELX programs?

Data Collection : Obtain single-crystal X-ray diffraction data (Mo/Kα radiation).

Structure Solution : Use SHELXT for automated space-group determination and phase retrieval via direct methods.

Refinement : Apply SHELXL with iterative cycles for anisotropic displacement parameters, hydrogen placement, and disorder modeling.

Validation : Analyze R-factors, residual electron density, and geometry using CCDC validation tools.

Deposition : Archive the structure in the Cambridge Structural Database (CSD) .

(Advanced) What are common synthetic byproducts, and how are they mitigated?

- Decarboxylation Byproducts : Formed under high-temperature conditions. Mitigate by maintaining reaction temperatures below 80°C and using inert atmospheres.

- Dimerization : Prevented by using excess coupling agents (e.g., 1.2 equiv EDCI) and dilute reaction conditions.

- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with LC-MS monitoring to isolate the target compound .

(Basic) What stability considerations apply to this compound during storage?

- Solid State : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.

- Solution Phase : Use anhydrous DMSO or DMF; avoid prolonged exposure to light/moisture.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., oxidation at the indole ring) .

(Advanced) How is the conformational flexibility of the cyclohexane ring analyzed in solution?

- VT-NMR : Perform variable-temperature ¹H NMR to observe ring-flipping kinetics (ΔG‡ calculation via Eyring equation).

- NOESY : Identify through-space interactions (e.g., axial vs. equatorial protons) to infer chair/boat conformations.

- DFT Modeling : Compare experimental NMR chemical shifts with computed values (GIAO method) to validate solution-phase geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.